molecular formula C3H9N3S B074900 2-Mercaptoethylguanidine CAS No. 1190-74-5

2-Mercaptoethylguanidine

Cat. No. B074900
CAS RN: 1190-74-5
M. Wt: 119.19 g/mol
InChI Key: GAPFINWZKMCSBG-UHFFFAOYSA-N
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Description

2-Mercaptoethylguanidine, also known as MEG-2SH, belongs to the class of organic compounds known as guanidines . It is a selective iNOS inhibitor and scavenger of peroxynitrite . It demonstrates potent anti-inflammatory effects in an animal model of airway infection that mimics human cystic fibrosis .


Synthesis Analysis

The synthesis of 2-Mercaptoethylguanidine involves thiol-assisted formation of guanidines, which has a mechanism analogous to that of native chemical ligation . This reaction forms substituted guanidines from thiouronium salts . The carboxy-2-mercaptoethylguanidine rearranges faster than its precursors .


Molecular Structure Analysis

2-Mercaptoethylguanidine has the molecular formula C3H9N3S . Guanidines are compounds containing a guanidine moiety, with the general structure (R1R2N)(R3R4N)C=N-R5 .


Chemical Reactions Analysis

The chemical reactions involving 2-Mercaptoethylguanidine are autocatalytic and oscillatory . These reactions form substituted guanidines from thiouronium salts . The thiouronium salt-based oscillator shows good stability of oscillations within a broad range of experimental conditions .

Scientific Research Applications

  • Vascular and Energetic Failure in Hemorrhagic Shock : Mercaptoethylguanidine was studied for its effects on vascular decompensation and cellular energetic failure in a rat model of hemorrhagic shock. It demonstrated potential as a therapeutic tool for hemorrhagic shock by preventing increases in plasma nitrite/nitrate levels, ameliorating arterial blood pressure decrease, and inhibiting vascular hyporeactivity (Zingarelli et al., 1997).

  • Blood Pressure Reaction to Bradykinine and Kallidine : In a study on rats, 2-Mercaptoethylguanidine enhanced the hypotension reaction to bradykinine and kallidine. It transformed a secondary rise in blood pressure caused by catecholamine liberation into a hypotension, partially interpreted as sympatholytic effects of the compound (Michailov & Welscher, 1976).

  • Inhibition of Norepinephrine Synthesis : The compound was found to inhibit norepinephrine synthesis in adrenal medullary granules by directly affecting dopamine-β-hydroxylase rather than the uptake mechanism. This suggests an impact on catecholamine metabolism (Diliberto & Distefano, 1973).

  • Radiation Protection : Research has shown that 2-Mercaptoethylguanidine can provide protection against radiation. It was absorbed rapidly from the intestines and appeared in higher concentrations in tissues, which may explain its protective effects against radiation (Kollmann et al., 1963).

  • Effects on Leukemia Induction by Roentgen Rays : The compound was evaluated for its ability to protect against leukemia induction by irradiation in mice, showing promising results (Upton et al., 1959).

  • Intracellular Distribution and Binding of Radiation-Protective Compounds : Studies on mercaptoethylguanidine indicated a selective intracellular distribution in various organs and suggested that this distribution pattern might be involved in its radiation-protective function (Bradford et al., 1961).

  • Neuroprotective Effects : Mercaptoethylguanidine analogs were synthesized and evaluated for their neuroprotective effects in human neuronal cells. Some of these analogs were found effective against hydrogen peroxide-induced apoptosis, suggesting potential applications in neuroprotection (Que et al., 2013).

  • Anti-Inflammatory Effects : The compound was investigated for its anti-inflammatory potential in models of acute inflammation, where it inhibited the inflammatory response and demonstrated effects related to the inhibition of inducible nitric oxide synthase, as well as scavenging of peroxynitrite and oxyradicals (Cuzzocrea et al., 1998).

Mechanism of Action

The mechanism of action of 2-Mercaptoethylguanidine may be related to inhibition of synovial iNOS expression or activity, inhibition of COX, scavenging of peroxynitrite, with subsequent inhibition of angiogenesis, metalloproteinase, and TNF-α expression .

Safety and Hazards

2-Mercaptoethylguanidine is classified as a combustible liquid. It is toxic if swallowed or inhaled, and fatal in contact with skin. It causes skin irritation and may cause an allergic skin reaction. It causes serious eye damage and is suspected of damaging fertility or the unborn child. It may cause damage to organs (Liver, Heart) through prolonged or repeated exposure if swallowed .

Future Directions

The future directions of 2-Mercaptoethylguanidine research could involve further exploration of its radiation chemistry and interaction with proteins . More research is needed to fully understand its mechanism of action and potential applications in various fields.

properties

IUPAC Name

2-(2-sulfanylethyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N3S/c4-3(5)6-1-2-7/h7H,1-2H2,(H4,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPFINWZKMCSBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

19767-44-3 (mono-hydrochloride), 4337-69-3 (mono-hydrobromide)
Record name 2-Mercaptoethylguanidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00152290
Record name 2-Mercaptoethylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00152290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Mercaptoethylguanidine

CAS RN

1190-74-5
Record name (Mercaptoethyl)guanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Mercaptoethylguanidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Mercaptoethylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00152290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-MERCAPTOETHYLGUANIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S33ZNG2R5Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is 2-Mercaptoethylguanidine (MEG) primarily known for in these research papers?

A1: MEG is primarily studied for its radioprotective properties. [, , , , , , , , ] It has shown efficacy in protecting mice from the lethal effects of X-ray radiation. []

Q2: What are the potential mechanisms of action of MEG in radiation protection?

A2: Although the exact mechanism remains unclear, research suggests that MEG might exert its radioprotective effect through multiple pathways:

  • Free Radical Scavenging: MEG and GED can react with oxidizing free radicals generated by ionizing radiation in aqueous solutions, suggesting a potential free radical scavenging mechanism. []
  • Protein Binding: A significant portion of MEG in treated animals is found bound to proteins, primarily through mixed disulfide bonds with protein sulfhydryl groups. [, , , ] This protein binding may contribute to the protective effect.
  • Dose Reduction: MEG may act as a "dose-reducing" agent, effectively lowering the radiation dose experienced by the organism. []

Q3: What are the limitations of MEG as a radioprotector?

A3: MEG does not offer universal protection against all radiation damage. High doses of radiation still prove lethal even with MEG pretreatment. [] Additionally, it may not be effective against fractionated or chronic radiation exposures. []

Q4: What is the chemical structure of 2-Mercaptoethylguanidine (MEG)?

A4: 2-Mercaptoethylguanidine contains a thiol (-SH) group, a guanidine group, and an ethyl bridge connecting them.

Q5: Does MEG interact with proteins?

A5: Yes, MEG readily binds to proteins in solution. This interaction is thought to occur through mixed disulfide bond formation with protein sulfhydryl groups and through hydrogen bonding between the guanidine group of MEG and carboxylate and hydroxyl groups on the protein. [, ]

Q6: How does radiation affect the binding of MEG to proteins?

A6: Irradiation with Cobalt-60 gamma rays increases the amount of MEG bound to proteins. This observation contradicts the theory that radiation protection arises from the splitting of the disulfide bond between MEG and proteins. []

Q7: Does MEG interact with enzymes?

A7: MEG has been shown to protect various enzymes, including yeast enolase, rabbit muscle enolase, and lactic dehydrogenase, from ionizing radiation. [] Additionally, it has been found to inhibit dopamine-beta-hydroxylase and mucopolysaccharide sulfation. [, ]

Q8: Does MEG affect the uptake of iodine by the thyroid gland?

A8: Research indicates that both MEG and its precursor, AET (S-(2-aminoethyl)thiuronium bromide hydrobromide), can affect the uptake of radioactive iodine (I-131) by the thyroid gland in rats. []

Q9: What are the main metabolites of MEG observed in mice?

A9: Following administration of MEG or GED, various metabolites have been identified in mice tissues, including:

  • Protein-bound MEG (primarily in mixed disulfide linkage) [, ]
  • GED [, ]
  • Taurocyamine [, , ]
  • Guanidoethanesulfinic acid [, , ]
  • S-acetyl-2-mercaptoethylguanidine []
  • Sulfate [, , ]

Q10: Does the presence of a tumor affect MEG metabolism?

A10: Yes, the presence of tumors seems to impact MEG metabolism and excretion. Tumor-bearing mice exhibit difficulty excreting MEG compared to healthy mice. [, ] Additionally, tumor-bearing mice show a higher concentration of MEG in the kidneys compared to their healthy counterparts. []

Q11: How does the tissue distribution of MEG compare to that of GED?

A11: Both MEG and GED exhibit different tissue distribution patterns. MEG is absorbed faster and achieves higher concentrations of protective forms in tissues compared to GED. [, ] The brain, subcutaneous mammary tumors, and testes show the lowest concentrations of AET sulfur, while the kidney, small intestines, and liver show the highest. []

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